2-Amino-4-propoxybenzonitrile CAS number and molecular weight
2-Amino-4-propoxybenzonitrile CAS number and molecular weight
This technical monograph provides an in-depth analysis of 2-Amino-4-propoxybenzonitrile , a specialized intermediate used in the synthesis of bioactive heterocyclic compounds, particularly within the kinase inhibitor and local anesthetic chemical space.[1]
Part 1: Chemical Identity & Physicochemical Core[1]
2-Amino-4-propoxybenzonitrile is a functionalized aromatic building block characterized by a trisubstituted benzene ring.[1] Its structural orthogonality—featuring a nucleophilic amino group, an electrophilic nitrile, and a lipophilic propoxy ether—makes it a versatile scaffold for constructing fused heterocycles like quinazolines and cinnolines.
1.1 Identity Matrix
| Parameter | Technical Specification |
| CAS Registry Number | 1503493-48-8 |
| IUPAC Name | 2-Amino-4-propoxybenzonitrile |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | N#CC1=CC=C(OCCC)C=C1N |
| InChI Key | (Derivative specific; typically generated as InChI=1S/C10H12N2O...)[1][2][3] |
| Appearance | Off-white to beige crystalline solid (Typical) |
| Melting Point | Predicted range based on homologs:[1] 85–95 °C |
1.2 Structural Analysis
The molecule exhibits a "push-pull" electronic system:
-
Electron Donor (+M Effect): The 4-propoxy group donates electron density into the ring, activating the ortho and para positions relative to itself.
-
Electron Withdrawing (-M/-I Effect): The 1-cyano group strongly withdraws electron density, increasing the acidity of the adjacent protons and susceptibility to nucleophilic attack at the nitrile carbon during cyclization.[1]
-
Steric Profile: The n-propoxy chain adds lipophilicity (increasing LogP) and steric bulk compared to methoxy analogs, which can modulate the binding affinity of final drug candidates in hydrophobic pockets.
Part 2: Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes 2-amino-4-hydroxybenzonitrile as the primary precursor.[1] This "Etherification First" strategy avoids the chemoselectivity issues associated with nitration/reduction sequences.
2.1 Synthetic Pathway (Retrosynthetic Logic)
The synthesis is driven by a Williamson ether synthesis under mild basic conditions to prevent hydrolysis of the nitrile group.
Reagents:
-
Precursor: 2-Amino-4-hydroxybenzonitrile (CAS 67608-59-7)[1][3]
-
Alkylating Agent: 1-Bromopropane (or 1-Iodopropane for higher reactivity)[1]
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Reaction Mechanism:
The phenoxide ion is generated in situ by the base and attacks the primary alkyl halide via an
2.2 Experimental Protocol (Bench Scale)
-
Charge: In a dry round-bottom flask, dissolve 2-amino-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add
(1.5 eq) and stir at room temperature for 30 minutes under atmosphere. -
Alkylation: Dropwise add 1-bromopropane (1.2 eq).
-
Heating: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Workup: Cool to RT. Pour into ice-water. The product typically precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-30% EtOAc in Hexanes).
2.3 Visualization of Synthesis Logic
Caption: Selective O-alkylation pathway preserving the nitrile and amino functionalities.
Part 3: Applications in Drug Discovery
This compound is a "linchpin" intermediate. The co-existence of the ortho-amino nitrile motif allows for rapid access to 4-aminoquinazolines , a privileged scaffold in kinase inhibition (e.g., EGFR, ALK inhibitors).
3.1 The Niementowski Quinazoline Synthesis
Reacting 2-amino-4-propoxybenzonitrile with formamide or formamidine acetate yields 7-propoxyquinazolin-4-amine derivatives.[1]
-
Mechanism: The amino group attacks the formamidine electrophile, followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.
-
Therapeutic Relevance: The propoxy tail provides hydrophobic interaction with the ATP-binding pocket of tyrosine kinases, often improving potency over methoxy analogs.
3.2 Analytical Characterization Expectations
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Terminal methyl of propoxy chain. | |
| Methylene linker ( | ||
| Amino ( | ||
| Aromatic protons (splitting depends on substitution pattern). | ||
| IR Spectroscopy | ~2210 cm⁻¹ | Sharp, distinct Nitrile ( |
| ~3300–3400 cm⁻¹ | Doublet for primary Amine ( | |
| LC-MS | [M+H]⁺ = 177.23 | Protonated molecular ion.[1] |
Part 4: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Skin Irritation: Category 2 (H315)[1]
-
Eye Irritation: Category 2A (H319)[1]
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood. Nitriles can liberate toxic cyanide gas if exposed to strong acids or high heat; however, this aromatic nitrile is relatively stable.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (
or Ar) to prevent oxidation of the amino group over long periods.
References
-
PubChem. (2025). Compound Summary: 2-Amino-4-alkoxybenzonitrile Derivatives. National Library of Medicine. Retrieved from [Link]
-
Zhang, X., et al. (2018). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules, 23(6), 1438. (Mechanistic reference for quinazoline synthesis from 2-aminobenzonitriles). Retrieved from [Link][4][5][6]
Sources
- 1. 38487-85-3|2-Amino-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 1503493-48-8|2-Amino-4-propoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 67608-59-7|2-Amino-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 4. Free Article [chemicalbook.com]
- 5. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 6. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
